1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5
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Overview
Description
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 is a deuterated derivative of a compound that features a catechol moiety and a benzylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and deuterated benzylamine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with deuterated benzylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 undergoes various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups on the catechol ring can undergo substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving catecholamines.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 involves its interaction with molecular targets such as enzymes and receptors. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the benzylamine group can interact with neurotransmitter receptors, potentially modulating neurological functions.
Comparison with Similar Compounds
3,4-Dihydroxyphenylalanine (DOPA): Shares the catechol moiety but differs in the side chain structure.
1-(3,4-Dihydroxyphenyl)-1-propanone: Similar catechol structure but lacks the benzylamine group.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5 is unique due to the presence of both the catechol and benzylamine groups, which confer distinct chemical and biological properties. The deuterated form also offers advantages in tracing and studying metabolic pathways.
Properties
Molecular Formula |
C15H15NO3 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-(benzylamino)-2,2-dideuterio-1-(2,3,6-trideuterio-4,5-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H15NO3/c17-13-7-6-12(8-14(13)18)15(19)10-16-9-11-4-2-1-3-5-11/h1-8,16-18H,9-10H2/i6D,7D,8D,10D2 |
InChI Key |
AGZSNLYYVFQQQA-KBBYHVDLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])NCC2=CC=CC=C2)[2H])O)O)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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